3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
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Description
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid is 323.09060590 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
The future directions for research on “3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives , these compounds may have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system. The compound’s interaction with its targets results in changes in the nervous system’s signaling processes.
Pharmacokinetics
Benzoic acid, a component of the compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the nervous system due to the inhibition of AChE and BuChE . This can lead to changes in the signaling processes of the nervous system.
Properties
IUPAC Name |
3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-5-3-4-11(8-12)17(23)24)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYOOVZJXHMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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